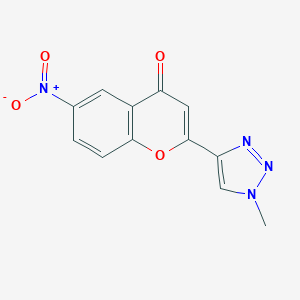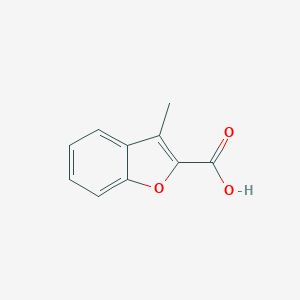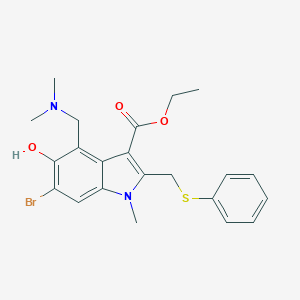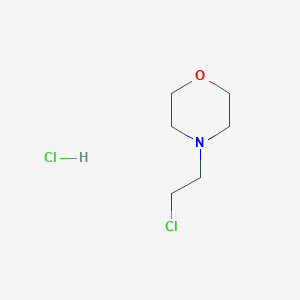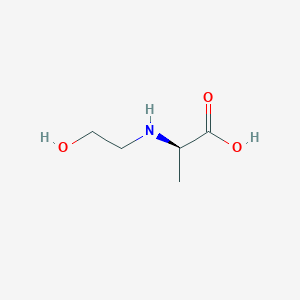
N-(2-Hydroxyethyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)alanine, commonly known as HEA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. HEA is a chiral molecule that exists in two enantiomeric forms, L-HEA and D-HEA. The L-HEA form is found in nature as a component of certain peptides, while the D-HEA form is synthesized chemically. HEA has been extensively studied for its potential applications in drug discovery, enzymology, and materials science.
作用机制
HEA acts as a substrate for various enzymes, including transaminases and dehydrogenases. The mechanism of action of HEA involves the formation of a Schiff base intermediate between the amino group of HEA and the cofactor of the enzyme. This intermediate is then further processed to form the desired product.
生化和生理效应
HEA has been shown to have various biochemical and physiological effects. HEA has been shown to inhibit the growth of certain cancer cell lines and has been proposed as a potential anticancer agent. Additionally, HEA has been shown to have antioxidant properties and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
HEA has several advantages as a substrate for enzyme-catalyzed reactions. HEA is readily available and can be easily synthesized. Additionally, HEA is a chiral molecule, which makes it useful in asymmetric synthesis. However, HEA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
HEA has several potential future directions for research. One potential direction is the development of HEA-based drugs for the treatment of cancer and oxidative stress-related diseases. Additionally, HEA could be used as a chiral auxiliary in the synthesis of novel compounds. Furthermore, HEA could be used as a substrate for the development of new enzymes with improved catalytic properties.
合成方法
HEA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HEA involves the reaction of glycine with ethylene oxide, followed by hydrolysis to obtain the desired product. Enzymatic synthesis involves the use of enzymes such as alanine racemase and serine hydroxymethyltransferase to catalyze the conversion of serine to HEA.
科学研究应用
HEA has been extensively studied for its potential applications in drug discovery and enzyme engineering. HEA has been shown to act as a substrate for various enzymes, including transaminases and dehydrogenases. HEA has also been used as a building block for the synthesis of novel peptide analogs and peptidomimetics. Additionally, HEA has been used as a chiral auxiliary in asymmetric synthesis.
属性
CAS 编号 |
125412-04-6 |
|---|---|
产品名称 |
N-(2-Hydroxyethyl)alanine |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
(2R)-2-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(5(8)9)6-2-3-7/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI 键 |
JOOSUPODUVRSRP-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C(=O)O)NCCO |
SMILES |
CC(C(=O)O)NCCO |
规范 SMILES |
CC(C(=O)O)NCCO |
其他 CAS 编号 |
125412-04-6 |
同义词 |
N-(2-hydroxyethyl)alanine N-(2-hydroxyethyl)alanine, (DL) isomer N-(2-hydroxyethyl)alanine, (L) isomer OHEt-Ala |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



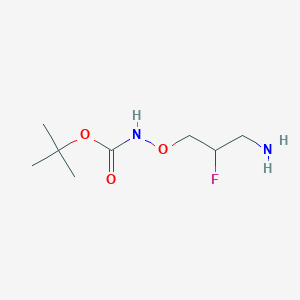
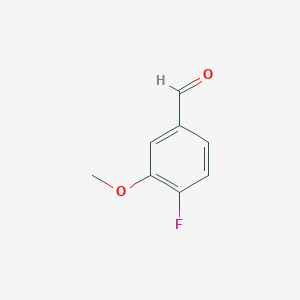
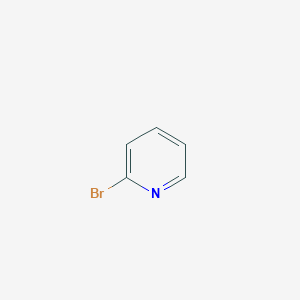
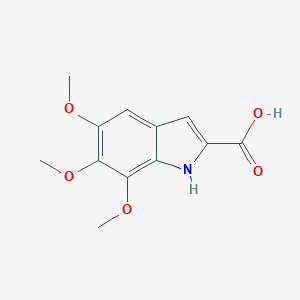
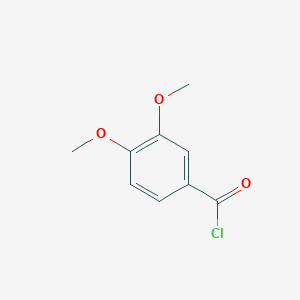
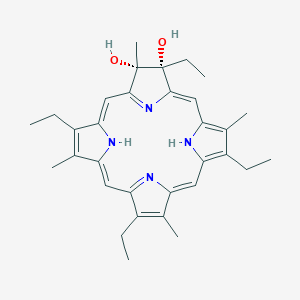
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
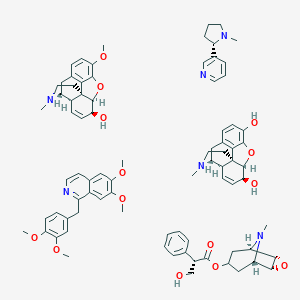
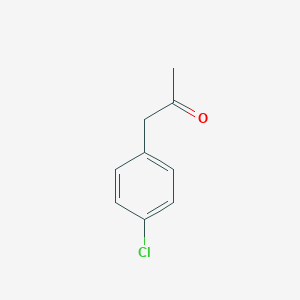
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
